22R-hydroxydesmosterol
Description
22R-Hydroxydesmosterol is a hydroxylated derivative of desmosterol (24-dehydrocholesterol), a key intermediate in cholesterol biosynthesis. Its structure features a hydroxyl group at the C-22 position in the R-configuration, distinguishing it from non-hydroxylated or differently substituted sterols. Hydroxylated sterols are critical in membrane dynamics, signaling pathways, and as precursors for bioactive molecules .
Properties
CAS No. |
54604-98-7 |
|---|---|
Molecular Formula |
C27H44O2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H44O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h6-7,18,20-25,28-29H,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25+,26-,27+/m0/s1 |
InChI Key |
DJZMVDQAHDXJDB-GFKLAVDKSA-N |
SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(CC=C(C)C)O |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@@H](CC=C(C)C)O |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(CC=C(C)C)O |
Synonyms |
22(R)-hydroxydesmosterol 22(R)-hydroxydesmosterol, (3 beta,22S)-isomer cholesta-5,24-diene-3 beta-22-diol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, functional, and biochemical distinctions between 22R-hydroxydesmosterol and analogous sterols:
Structural and Functional Analysis
- Hydroxylation vs. Double Bonds: The presence of a hydroxyl group at C-22 (as in 22R-hydroxydesmosterol and 22(R)-hydroxycholesterol) enhances polarity and solubility compared to non-hydroxylated analogs like 22-dehydrodesmosterol. This modification may influence interactions with enzymes (e.g., cytochrome P450) or membrane receptors .
- Side-Chain Modifications: 22-Hydroxyclerosterol and 22-dehydroclerosterol feature a clerosterol backbone (Δ5,7,24 sterol), distinct from desmosterol derivatives. This structural divergence correlates with species-specific biological roles, such as antitrypanosomal activity in plants .
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